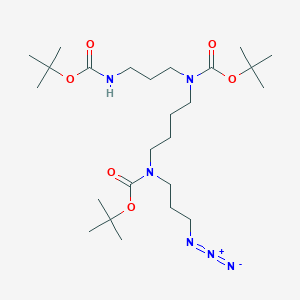
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4,4,4-trifluorobut-2-enal (2,3-DCTFBA) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 116°C and a melting point of -58°C. It is used as a reagent in organic synthesis and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polymers. It has also been used as a starting material in the synthesis of polychlorinated biphenyls (PCBs). In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been used as a solvent in the synthesis of polymers and as a stabilizer in the storage of chemicals.
Mecanismo De Acción
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may reduce inflammation and pain.
Biochemical and Physiological Effects
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase, resulting in decreased inflammation and pain. In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% has been found to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of reactive oxygen species and to increase the production of glutathione, an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain reagent, making it ideal for use in research. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is a volatile compound and can easily evaporate, making it difficult to accurately measure.
Direcciones Futuras
In the future, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used in the development of new pharmaceuticals and treatments for diseases. It may also be used in the development of new polymers and materials. In addition, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used in the development of new methods for the synthesis of pharmaceuticals and other chemicals. Finally, 2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% may be used to develop new methods for the storage and transport of chemicals.
Métodos De Síntesis
2,3-Dichloro-4,4,4-trifluorobut-2-enal; 98% is synthesized from the reaction of 2,3-dichloro-4,4,4-trifluorobutene-2-ol and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature and yields a colorless liquid product.
Propiedades
IUPAC Name |
(E)-2,3-dichloro-4,4,4-trifluorobut-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2F3O/c5-2(1-10)3(6)4(7,8)9/h1H/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIDMTIGWQQMON-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(F)(F)F)\Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)


![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)









